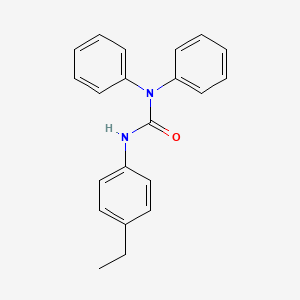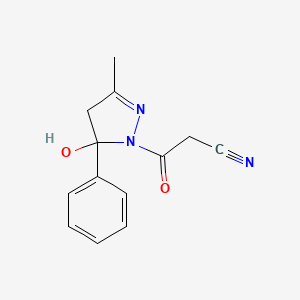![molecular formula C16H18N2O3S B4241961 5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4241961.png)
5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide
描述
5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,3-dimethylaniline with a sulfonyl chloride derivative under basic conditions.
Coupling with benzamide: The resulting sulfonamide is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学研究应用
5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
5-[(2,3-Dimethylphenyl)sulfamoyl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of the 2,3-dimethylphenyl group and the 2-methylbenzamide moiety
属性
IUPAC Name |
5-[(2,3-dimethylphenyl)sulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-5-4-6-15(12(10)3)18-22(20,21)13-8-7-11(2)14(9-13)16(17)19/h4-9,18H,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXVWKWGYBMZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4241884.png)
![2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4241888.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4241892.png)

![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide](/img/structure/B4241907.png)
![1-[(2-chlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4241915.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methylbenzamide](/img/structure/B4241938.png)
![N~4~-[4-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE](/img/structure/B4241950.png)
![ethyl 1-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxylate](/img/structure/B4241968.png)

![N-[3-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4241981.png)
![2-[4-(4-Ethylpiperazine-1-carbothioyl)-2-methoxyphenoxy]acetamide](/img/structure/B4241987.png)
